molecular formula C12H15N3 B1388058 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole CAS No. 915923-77-2

4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole

Cat. No.: B1388058
CAS No.: 915923-77-2
M. Wt: 201.27 g/mol
InChI Key: KUFMTQOQTXECOQ-UHFFFAOYSA-N
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Description

4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole is a chemical compound of significant interest in medicinal chemistry research, particularly within the benzimidazole class of heterocycles. The benzimidazole core is a well-established privileged structure in drug discovery due to its resemblance to naturally occurring nucleotides, which allows it to interact with a variety of biological targets . This specific derivative features a pyrrolidine substituent, a modification that is present in several biologically active molecules and patented research compounds, suggesting its potential in modulating pharmacological properties . Benzimidazole derivatives, including structures with pyrrolidine and other heterocyclic substitutions, have demonstrated a broad spectrum of biological activities in scientific literature. These activities include serving as kinase inhibitors for anticancer research, antimicrobial agents, anti-inflammatory compounds, and cardiovascular agents . The structural motif of this compound makes it a valuable scaffold for developing novel therapeutic agents, and it is primarily used in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for more complex chemical entities. This product is intended for research purposes in laboratory settings only. It is strictly for use by qualified professionals. This compound is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-4-2-5-9-11(8)15-12(14-9)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFMTQOQTXECOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257164
Record name 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-77-2
Record name 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzimidazole with a pyrrolidine derivative. The reaction conditions often include the use of a solvent such as acetone and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Substituents (Positions) Key Structural Features Biological Relevance References
4-Methyl-2-pyrrolidin-2-yl-1H-benzimidazole -CH₃ (C4), pyrrolidine (C2) Pyrrolidine (amine), methyl group Building block for drug design
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one Pyrrolidinone (C4), benzyl (N1) Lactam ring (pyrrolidinone), aromatic Enhanced lipophilicity
2-(Pyridin-3-yl)-1H-benzo[d]imidazole Pyridine (C2) Aromatic pyridine ring Antimicrobial activity
4-(1-Butyl-1H-benzimidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one Butyl (N1), chloro-methylphenyl (C1) Bulky alkyl/aryl groups Potential CNS activity (inference)
2-[(2R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxylic acid Carboxylic acid (C4), stereochemistry Acidic group, chiral center Improved solubility and target binding
Key Observations:
  • Pyrrolidine vs.
  • Aromatic vs. Aliphatic Substituents : Pyridine-substituted derivatives (e.g., 2-(pyridin-3-yl)-1H-benzo[d]imidazole) exhibit enhanced π-π stacking interactions compared to aliphatic pyrrolidine, influencing antimicrobial potency .
  • Steric Effects : Bulky substituents (e.g., butyl in ) may hinder membrane permeability but improve selectivity for specific enzymes or receptors .
Key Observations:
  • Nucleophilic Substitution : Many analogues (e.g., ) are synthesized via SNAr reactions or coupling strategies, emphasizing the importance of aromatic electrophiles.
  • Cyclocondensation: Pyrrolidinone-benzimidazole hybrids are often prepared via acid-catalyzed cyclization of diaminobenzenes with carboxy-pyrrolidinones, yielding moderate to high purity .
Key Observations:
  • Antimicrobial Activity : Pyridine-substituted benzimidazoles show broad-spectrum activity, likely due to improved membrane interaction .
  • Enzyme Inhibition : Hybrids with triazole-thiazole appendages () exhibit superior enzyme inhibition compared to simpler benzimidazoles, highlighting the role of auxiliary heterocycles.

Physicochemical Properties

  • Solubility: Pyrrolidine-containing derivatives (e.g., the target compound) are more water-soluble than pyrrolidinone or aryl-substituted analogues due to the amine's basicity .
  • Melting Points : Methyl and pyrrolidine substituents typically lower melting points (e.g., 138–204°C for analogues in ) compared to polar derivatives like carboxylic acids (>250°C) .

Biological Activity

4-Methyl-2-pyrrolidin-2-YL-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, supported by data tables and research findings.

This compound exhibits notable interactions with various enzymes and proteins, influencing their activity and stability. Research indicates that this compound can modulate the activity of proteomic enzymes, which are crucial for numerous biochemical reactions.

Key Features:

  • Molecular Formula : C₁₂H₁₆N₃
  • Molecular Weight : 237.73 g/mol
  • Structural Characteristics : Contains a benzimidazole ring fused with a pyrrolidine moiety, enhancing its reactivity and potential bioactivity.

2. Cellular Effects

The compound significantly influences cellular functions by affecting signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate key signaling molecules, leading to alterations in cellular responses.

Table 1: Summary of Cellular Effects

Effect TypeDescription
Cell Signaling Modulates pathways related to growth and apoptosis
Gene Expression Alters expression profiles of genes involved in cell cycle regulation
Metabolism Influences metabolic pathways, potentially enhancing energy production

3. Molecular Mechanisms

At the molecular level, this compound interacts with biomolecules through specific binding interactions. It can inhibit or activate enzymes by binding to their active or allosteric sites, which is critical for its biological activity .

  • Enzyme Inhibition : Competes with substrates at active sites.
  • Allosteric Modulation : Alters enzyme activity without directly competing for the active site.

4. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant antibacterial and antifungal activities.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Streptococcus faecalis8 µg/mLAntibacterial
Staphylococcus aureus4 µg/mLAntibacterial
Candida albicans64 µg/mLAntifungal

In a comparative study, the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus compared to traditional antibiotics like amikacin .

5. Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Cancer Cell Lines

A study investigated the antiproliferative effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer). The findings showed a significant reduction in cell viability at low concentrations, indicating its potential as an anticancer agent .

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that administration of the compound in animal models resulted in reduced tumor growth and enhanced survival rates compared to control groups. This suggests promising applications in oncology .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-pyrrolidin-2-yl-1H-benzimidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and pyrrolidine derivatives. For example:

  • Route A : React 1-substituted phenyl-4-carboxy-2-pyrrolidinone with 1,2-diaminobenzene under acidic reflux (HCl, 4 M, 24 h), followed by neutralization and crystallization .
  • Route B : Use microwave-assisted synthesis with 2-fluorobenzaldehyde, dialkylamine, and K₂CO₃ in DMF at 150°C for 20 hours, achieving ~93% yield .

Q. Critical Factors :

  • Catalysts : K₂CO₃ enhances nucleophilic substitution in Route B, while MgCl₂ in methanol improves sulfinyl group formation in analogous benzimidazoles .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor amine alkylation, whereas methanol/water mixtures aid in purification .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrrolidine protons at δ 3.33–3.30 ppm and methyl groups at δ 1.99–1.96 ppm) .
    • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 228) .
  • Thermal Analysis : TGA/DTA to assess decomposition patterns (e.g., onset degradation at ~250°C) .

Validation : Cross-reference with computational data (e.g., %N calculated vs. experimental: 7.99 vs. 7.5 ).

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

  • Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency .
  • 2D NMR : Employ COSY or HSQC to resolve overlapping signals in pyrrolidine/benzimidazole moieties .
  • By-Product Analysis : HPLC-MS to identify side products (e.g., unreacted 1,2-diaminobenzene) .

Example : In Route A, neutralization pH (8–9) minimizes residual diamines, reducing impurity interference .

Q. What strategies optimize the compound’s stability during storage, given its sensitivity to moisture and oxidation?

Methodological Answer:

  • Storage Conditions :
    • Temperature : 4°C in airtight containers to prevent hygroscopic degradation .
    • Desiccants : Use silica gel or molecular sieves in storage vials .
  • Stabilization : Add antioxidants (e.g., BHT at 0.01% w/w) to ethanolic solutions .

Validation : Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC .

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Workflow :
    • Target Selection : Use crystallographic structures (e.g., PDB IDs for kinases or GPCRs).
    • Ligand Preparation : Optimize protonation states of the benzimidazole core (pKa ~5.5) and pyrrolidine nitrogen (pKa ~9.0) .
    • Pose Scoring : Compare binding energies of derivatives (e.g., 9c vs. 9g in ) using AutoDock Vina .

Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) show higher affinity due to enhanced hydrogen bonding .

Q. What analytical approaches reconcile discrepancies in thermal decomposition data across studies?

Methodological Answer:

  • Controlled Atmosphere TGA : Conduct analyses under N₂ vs. O₂ to differentiate oxidative vs. pyrolytic pathways .
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from DTA curves .

Q. Methodological Resources

  • Crystallography : SHELXL for small-molecule refinement (CCDC deposition recommended) .
  • Safety Protocols : Follow GHS guidelines (e.g., P301+P312+P330 for ingestion risks) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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